4-Ethoxy-3-methylpyridine
CAS No.: 101870-21-7
Cat. No.: VC20746608
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101870-21-7 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 4-ethoxy-3-methylpyridine |
| Standard InChI | InChI=1S/C8H11NO/c1-3-10-8-4-5-9-6-7(8)2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | CPKZPQVZRHKKPO-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=NC=C1)C |
| Canonical SMILES | CCOC1=C(C=NC=C1)C |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Ethoxy-3-methylpyridine consists of a pyridine ring with two substituents: an ethoxy group (-OCH₂CH₃) at position 4 and a methyl group (-CH₃) at position 3. The nitrogen atom in the pyridine ring contributes to the compound's basic properties and potential for hydrogen bonding, while the ethoxy and methyl groups influence its solubility and reactivity profiles .
Physical and Chemical Properties
The compound has a molecular weight of 137.18 g/mol and follows the molecular formula C₈H₁₁NO . As a pyridine derivative, it likely exhibits basic properties due to the lone pair of electrons on the nitrogen atom. The presence of the ethoxy group enhances the electron density in the pyridine ring, potentially influencing its reactivity in various chemical transformations.
Chemical Identifiers
Table 1 below summarizes the key chemical identifiers for 4-Ethoxy-3-methylpyridine:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 101870-21-7 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 4-ethoxy-3-methylpyridine |
| InChI | InChI=1S/C8H11NO/c1-3-10-8-4-5-9-6-7(8)2/h4-6H,3H2,1-2H3 |
| InChIKey | CPKZPQVZRHKKPO-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=NC=C1)C |
Table 1: Chemical Identifiers for 4-Ethoxy-3-methylpyridine
Synonyms and Alternative Nomenclature
4-Ethoxy-3-methylpyridine is known by several synonyms in scientific literature and chemical databases. These alternative names can be useful for comprehensive literature searches and cross-referencing in chemical databases.
Common Synonyms
The compound is also known by the following synonyms:
These identifiers are utilized in various chemical databases and can be valuable for researchers seeking information about this compound across different platforms.
Database Registration and Documentation
Registration History
4-Ethoxy-3-methylpyridine has been documented in chemical databases since at least 2007, with the PubChem record being created on December 5, 2007, and most recently modified on March 1, 2025 . This indicates ongoing curation and potential research interest in this compound.
Database Presence
The compound has presence in several chemical databases including:
This multi-database presence facilitates cross-referencing and verification of chemical information, enhancing the reliability of available data on this compound.
Related Compounds
Structural Analogs
Several structurally related compounds appear in the chemical literature, including:
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2,6-Dichloro-4-ethoxy-3-methylpyridine: A derivative featuring additional chlorine atoms at positions 2 and 6 of the pyridine ring.
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4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine: A more complex molecule that incorporates the 4-substituted pyridine motif within a larger framework.
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2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride: A functional derivative with an additional chloromethyl group and presenting as a hydrochloride salt .
Comparison with Other Pyridine Derivatives
Table 2 provides a comparison of 4-Ethoxy-3-methylpyridine with other pyridine derivatives mentioned in the search results:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-Ethoxy-3-methylpyridine | C₈H₁₁NO | 137.18 | 101870-21-7 |
| 4-Ethoxy-3-pyridinesulfonamide | C₇H₁₀N₂O₃S | 202.23 | 1229666-21-0 |
Table 2: Comparison of 4-Ethoxy-3-methylpyridine with Related Pyridine Derivatives
Chemical Reactivity and Synthetic Considerations
Functional Group Reactivity
The chemical behavior of 4-Ethoxy-3-methylpyridine is likely influenced by both the pyridine nitrogen and the ethoxy substituent:
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The pyridine nitrogen acts as a nucleophile in many reactions and can undergo quaternization with alkyl halides.
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The ethoxy group at position 4 provides a site for potential cleavage reactions, which could be utilized in derivatization strategies.
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The methyl group at position 3 can undergo oxidation or serve as a site for radical functionalization.
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